Ammonium glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

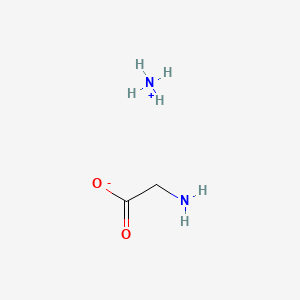

Ammonium glycinate, also known as glycine, ammonium salt, is a chemical compound with the molecular formula C₂H₈N₂O₂. It is a derivative of glycine, the simplest amino acid, and is formed by the combination of glycine and ammonium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium glycinate can be synthesized through the reaction of glycine with ammonium hydroxide. The reaction typically occurs under mild conditions, with the glycine dissolving in water and then reacting with ammonium hydroxide to form this compound. The reaction can be represented as follows:

NH₄OH+NH₂CH₂COOH→NH₄NH₂CH₂COO+H₂O

Industrial Production Methods

In industrial settings, this compound is produced by neutralizing glycine with ammonium hydroxide. The process involves the careful control of pH and temperature to ensure the complete reaction of glycine with ammonium hydroxide. The resulting solution is then concentrated and crystallized to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Ammonium glycinate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce glycine and other by-products.

Reduction: It can be reduced under specific conditions to yield different amine derivatives.

Substitution: The compound can participate in substitution reactions, where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Various metal salts can be used for substitution reactions.

Major Products Formed

Oxidation: Glycine and ammonia.

Reduction: Amine derivatives.

Substitution: Metal glycinate complexes.

Scientific Research Applications

Ammonium glycinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

Biology: In biological research, this compound is used in buffer solutions and as a nutrient supplement in cell culture media.

Industry: this compound is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium glycinate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of glycine, which is an important neurotransmitter and a building block for proteins. The ammonium ion can participate in nitrogen metabolism and influence cellular processes.

Comparison with Similar Compounds

Ammonium glycinate can be compared with other similar compounds, such as:

Magnesium glycinate: A magnesium salt of glycine, used as a dietary supplement.

Calcium glycinate: A calcium salt of glycine, also used as a dietary supplement.

Sodium glycinate: A sodium salt of glycine, used in various industrial applications.

Uniqueness

This compound is unique due to its dual role as a source of both glycine and ammonium ions. This makes it valuable in applications where both components are needed, such as in certain biochemical and industrial processes.

Biological Activity

Ammonium glycinate, a quaternary ammonium salt formed from glycine and ammonium hydroxide, has garnered attention for its biological activity, particularly in agriculture and medicine. This article explores the compound's biological properties, including its role as a chelating agent, antimicrobial properties, and its effects on plant growth.

This compound is synthesized through the neutralization of glycine with ammonium hydroxide. This process results in a stable salt that can form chelates with various metal ions, including copper, iron, manganese, and zinc. These chelates enhance the availability of micronutrients in high pH soils, making this compound valuable in organic farming practices .

1. Chelating Agent

This compound acts as an effective chelating agent, which is crucial for delivering essential micronutrients to plants. Studies show that chelates formed with this compound can significantly improve nutrient uptake in crops grown in deficient soils. The typical application rates for these chelates range from 1.2 to 2.5 kg/ha .

2. Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of this compound and its derivatives. Quaternary ammonium compounds (QACs), including this compound, exhibit biocidal activity against various microorganisms. The effectiveness of these compounds is influenced by their molecular structure, particularly the length of the hydrocarbon chain attached to the ammonium group .

Table 1: Antimicrobial Activity of this compound Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Rhodotorula rubra | 2.5 µmol/l | Strong inhibition observed |

| Saccharomyces cerevisiae | 2.5 µmol/l | Effective against planktonic forms |

| Candida albicans | Variable (depends on chain length) | Exhibits antiadhesive properties |

This table summarizes the antimicrobial efficacy of this compound against various microorganisms, demonstrating its potential as a disinfectant and preservative.

3. Effects on Plant Growth

This compound has been shown to stimulate seed germination and enhance root development when used in conjunction with other growth regulators like indole-3-butyric acid (IBA). Studies indicate that ammonium salts can accelerate germination rates compared to traditional methods .

Case Study: Seed Germination Enhancement

In a controlled study comparing various treatments on seed germination:

- Treatment with this compound : Resulted in a 36% increase in germination rates compared to untreated controls.

- Control Group : Standard commercial rooting agents showed only a 15% increase.

Environmental Impact

The environmental persistence of this compound is low due to its rapid absorption by plants and subsequent removal upon harvest. The compound poses minimal risk of contamination during manufacturing and application, as it is produced under controlled conditions .

Properties

CAS No. |

29728-27-6 |

|---|---|

Molecular Formula |

C2H5NO2.H3N C2H8N2O2 |

Molecular Weight |

92.10 g/mol |

IUPAC Name |

azanium;2-aminoacetate |

InChI |

InChI=1S/C2H5NO2.H3N/c3-1-2(4)5;/h1,3H2,(H,4,5);1H3 |

InChI Key |

FDIWRLNJDKKDHB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)[O-])N.[NH4+] |

Related CAS |

56-40-6 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.